molecular formula C34H41N7O6 B601656 Dabigatran Etexilate N-Oxide Inner Salt CAS No. 1381757-44-3

Dabigatran Etexilate N-Oxide Inner Salt

Cat. No.: B601656
CAS No.: 1381757-44-3
M. Wt: 643.73
InChI Key:
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Scientific Research Applications

Dabigatran Etexilate N-Oxide Inner Salt is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Target of Action

Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .

Mode of Action

Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .

Pharmacokinetics

This compound is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .

Safety and Hazards

Dabigatran may cause serious side effects. Call your doctor at once if you have: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual or vaginal bleeding); headache, weakness, dizziness, or feeling like you might pass out; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; urine that looks red, pink, or brown; or unexpected pain, joint pain or swelling . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dabigatran Etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with bromobenzene, which undergoes nitration to form nitrobromobenzene. This intermediate is then subjected to cyanation to produce cyanobenzene. The Pinner reaction is used to convert cyanobenzene into an imidate, which is then esterified to form an ester derivative. Reduction and alkylation steps follow to yield the final product .

Industrial Production Methods

Industrial production of Dabigatran Etexilate often involves improved processes to enhance yield and purity. One such method includes the condensation of 4-aminobenzamidine with hexyl chloroformate to form N-n-hexyl-4-aminobenzamidine-carbamate. This intermediate is then condensed with acetic acid derivatives to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Dabigatran Etexilate N-Oxide Inner Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates like nitrobromobenzene, cyanobenzene, and the final this compound .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran Etexilate N-Oxide Inner Salt involves the oxidation of Dabigatran Etexilate to form the N-oxide derivative, followed by the formation of the inner salt through acid-base reaction.", "Starting Materials": [ "Dabigatran Etexilate", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Dabigatran Etexilate is dissolved in acetic acid and water.", "Hydrogen peroxide is added to the solution to oxidize Dabigatran Etexilate to Dabigatran Etexilate N-oxide.", "The solution is then neutralized with sodium hydroxide to form the inner salt of Dabigatran Etexilate N-oxide.", "The inner salt is isolated and purified through crystallization or other suitable methods." ] }

CAS No.

1381757-44-3

Molecular Formula

C34H41N7O6

Molecular Weight

643.73

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester

Origin of Product

United States

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